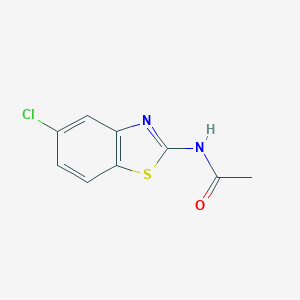![molecular formula C21H20ClN3O2S B244191 N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B244191.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, commonly known as ACPT-2, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of ACPT-2 is not fully understood. However, it is believed to work by binding to specific target molecules in the body, such as ion channels and receptors, and modulating their activity. This can lead to a wide range of physiological effects, depending on the specific target molecule and the tissue or organ in which it is located.
Biochemical and Physiological Effects:
ACPT-2 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to modulate the activity of ion channels and receptors, leading to changes in neurotransmission and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACPT-2 in lab experiments is its versatility. It can be used in a wide range of assays and experiments, and has been shown to exhibit a wide range of biological activities. However, one of the limitations of using ACPT-2 is its potential toxicity. It is important to use appropriate safety precautions when handling this compound, and to ensure that it is used in a controlled and responsible manner.
Direcciones Futuras
There are many potential future directions for research on ACPT-2. Some possible areas of investigation include:
1. Further studies on the mechanism of action of ACPT-2, including its interactions with specific target molecules and its effects on various physiological processes.
2. Development of new drugs based on the structure of ACPT-2, with potential applications in the treatment of various diseases.
3. Investigation of the potential use of ACPT-2 as a modulator of ion channels and receptors, with potential applications in the treatment of neurological and psychiatric disorders.
4. Studies on the potential toxicity of ACPT-2, and the development of appropriate safety guidelines for its use in lab experiments.
Overall, ACPT-2 is a promising compound with a wide range of potential applications in medicinal chemistry. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
ACPT-2 can be synthesized using a multi-step process that involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-acetylpiperazine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting intermediate is then treated with N,N-diisopropylethylamine and 2-(4-aminophenyl)ethanol to obtain the final product.
Aplicaciones Científicas De Investigación
ACPT-2 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential as a modulator of ion channels and receptors, which play important roles in neurotransmission and other physiological processes.
Propiedades
Fórmula molecular |
C21H20ClN3O2S |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H20ClN3O2S/c1-14(26)24-10-12-25(13-11-24)17-8-4-3-7-16(17)23-21(27)20-19(22)15-6-2-5-9-18(15)28-20/h2-9H,10-13H2,1H3,(H,23,27) |
Clave InChI |
NDSYNDQZJVXTJY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B244113.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244114.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)


![Methyl 5-[(4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244120.png)
![Ethyl 3-[(4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244121.png)
![N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide](/img/structure/B244124.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide](/img/structure/B244125.png)
![3,4,5-trimethoxy-N-[(3E)-5-methyl-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B244127.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244129.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B244130.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244131.png)